1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone
CAS No.:
Cat. No.: VC15816116
Molecular Formula: C7H7IN2OS
Molecular Weight: 294.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7IN2OS |
|---|---|
| Molecular Weight | 294.12 g/mol |
| IUPAC Name | 1-(5-iodo-2-methylsulfanylpyrimidin-4-yl)ethanone |
| Standard InChI | InChI=1S/C7H7IN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3 |
| Standard InChI Key | MQIQLWWIKWPOCR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=NC(=NC=C1I)SC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(5-iodo-2-methylsulfanylpyrimidin-4-yl)ethanone, reflects its substitution pattern on the pyrimidine ring. Key structural features include:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
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Iodo group (-I) at position 5: Enhances electrophilic reactivity and serves as a leaving group in substitution reactions.
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Methylthio group (-SMe) at position 2: Contributes to electron-rich regions, facilitating nucleophilic attacks.
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Acetyl group (-COCH₃) at position 4: Introduces ketone functionality for further derivatization .
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Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₇IN₂OS | |
| Molecular weight | 294.12 g/mol | |
| CAS number | 122372-21-8 (related analog) | |
| SMILES | CC(=O)C1=NC(=NC=C1I)SC | |
| InChIKey | MQIQLWWIKWPOCR-UHFFFAOYSA-N |
Spectroscopic Insights
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NMR: The proton NMR spectrum typically shows signals for the acetyl methyl group (~2.6 ppm), pyrimidine protons (~8.0–8.5 ppm), and methylthio group (~2.1 ppm) .
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IR: Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) are observed.
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution and iodination reactions:
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Nucleophilic Acyl Substitution: A precursor such as 2-(methylthio)pyrimidin-4-yl chloride reacts with acetyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the acetyl group.
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Iodination: Subsequent iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) yields the target compound .
Table 2: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl substitution | Acetyl chloride, K₂CO₃, DMF | 65–75 | |
| Iodination | NIS, DMF, 80°C | 70–85 |
Chemical Reactivity
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Nucleophilic Substitution: The iodo group undergoes displacement with amines or thiols to form C-N or C-S bonds.
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Oxidation: The methylthio group can be oxidized to sulfone or sulfoxide derivatives using H₂O₂ or mCPBA .
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Cross-Coupling: Suzuki-Miyaura reactions with boronic acids enable aryl group introduction at position 5 .
Physicochemical Properties
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Solubility: Moderately soluble in DMSO and DMF; low solubility in water due to hydrophobic substituents.
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Melting Point: Estimated 150–160°C (analogs with similar structures exhibit this range) .
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Stability: Stable under inert conditions but sensitive to light due to the iodo group .
Biological Activities and Applications
Antibacterial Activity
Methylthio-substituted pyrimidines exhibit moderate activity against Pseudomonas aeruginosa (MIC = 32–64 μg/mL) . The iodo group may enhance membrane permeability, improving efficacy against Gram-negative pathogens .
Table 3: Biological Data for Structural Analogs
| Compound | Target Organism | Activity (EC₅₀/MIC) | Reference |
|---|---|---|---|
| 2-(Methylthio)pyrimidine | P. aeruginosa | 64 μg/mL | |
| Iodo-pyrimidine derivative | Influenza A virus | 22 μM |
Agricultural Applications
As a herbicide safener, pyrimidine derivatives protect crops from 2,4-D toxicity by inducing detoxification enzymes . The acetyl group in 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone could enhance binding to plant receptors .
Research Findings and Future Directions
Recent Advances
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Drug Discovery: Molecular docking studies reveal affinity for bacterial proteins (e.g., P. aeruginosa PqsR) with binding energies of −7.5 kcal/mol .
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Material Science: Iodinated pyrimidines serve as precursors for conductive polymers in organic electronics .
Challenges and Opportunities
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